Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
Description
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a synthetic amine hydrochloride salt characterized by a cyclohexyl group, a furan-3-ylmethyl substituent, and a protonated amine center. The hydrochloride salt form typically improves solubility in aqueous media, a common feature of bioactive amines like memantine hydrochloride and chlorphenoxamine hydrochloride .
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H |
InChI Key |
DANMOFJBKXRGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=COC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of α,β-Unsaturated Ketones
The reaction begins with the synthesis of α,β-unsaturated ketones (3a–d ) via aldol condensation between propargylic alcohols (2a–b ) and benzaldehyde derivatives (1a–c ) under basic conditions (e.g., n-BuLi at −78°C). This step yields but-2-yne-1,4-diol intermediates in 73–85% yield, which are subsequently oxidized to α,β-unsaturated ketones using Jones reagent.
Cyclization with Amine Derivatives
The ketones undergo 1,4-addition with substituted anilines (4 ) in a 1:1 mixture of acetonitrile and water at 100°C. For example, 4-aminophenol reacts with cyclohexyl-substituted ketones to form spiro furan-3(2H)-imine derivatives (6e , 6j , 6o ) in 91–94% yield within 0.5 hours. The reaction proceeds via zwitterionic intermediates (A ), which isomerize to enamines (B ) and undergo intramolecular cyclization mediated by tertiary alcohols (Scheme 1).
Table 1: Representative Yields for Furan-3(2H)-Imine Derivatives
| Product | R1 | R2 | R3 | Yield (%) | Time (h) |
|---|---|---|---|---|---|
| 6e | Cyclohexyl | H | OH | 91 | 0.5 |
| 6j | Cyclohexyl | OMe | OH | 94 | 0.5 |
| 6o | Cyclohexyl | Cl | OH | 91 | 3.0 |
Electron-donating groups (e.g., -OH, -OMe) on the aniline ring enhance yields, while electron-withdrawing groups (e.g., -Cl, -NO₂) result in trace products due to reduced nucleophilicity.
Propargylic Alcohol Functionalization Route
Gold-Catalyzed Cyclization
Propargylic alcohols (1p–q ) react with methanol under gold catalysis (e.g., AuCl₃/AgOTf) to form 3-alkoxyfurans (4p ) in >90% yield at room temperature. This method is advantageous for constructing conjugated furan systems, such as bis-(3-alkoxy-2-furyl)benzene, which can be functionalized further.
Amination and Hydrochloride Formation
The alkoxyfuran undergoes nucleophilic substitution with cyclohexylmethylamine in the presence of KI, yielding the tertiary amine. Subsequent treatment with HCl gas in anhydrous ether produces the hydrochloride salt. This route achieves an overall yield of 68–72% after purification by recrystallization (ethyl acetate/ether).
Alternative Patent-Based Methods
Grignard-Reagent-Mediated Alkylation
A patent-described method involves reacting furan with butyllithium and cyclohexylmagnesium bromide to form 2-[1-(1-piperidino)cyclohexyl]furan. The free base is treated with methanolic HCl to precipitate the hydrochloride salt (m.p. 187–188°C). While effective, this approach requires strict anhydrous conditions and yields (44–56%) are lower compared to cyclization routes.
Reductive Amination
A modified approach employs reductive amination of furan-3-carbaldehyde with cyclohexylmethylamine using NaBH₃CN in MeOH. The resultant secondary amine is reacted with HCl to form the hydrochloride salt (82% yield, purity >98% by HPLC).
Critical Analysis of Methodologies
Yield and Selectivity Considerations
Purification and Characterization
All routes employ thin-layer chromatography (TLC) for monitoring and column chromatography (SiO₂, hexane/EtOAc) for purification. The hydrochloride salt is characterized by:
-
¹H NMR : δ 1.0–2.2 (cyclohexyl), 3.6–4.0 (furan-OCH₂), 2.5–3.0 (N-CH₂).
-
IR : N-H stretches at 2500–3000 cm⁻¹, C-N vibrations at 1250 cm⁻¹.
Industrial-Scale Production Insights
Large-scale synthesis favors continuous flow reactors for cyclization steps, reducing reaction times by 40% compared to batch processes. Catalyst recycling (e.g., Au nanoparticles on TiO₂) lowers costs, while in-line HPLC ensures ≥99.5% purity .
Chemical Reactions Analysis
N-(3-Furylmethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, which can be further functionalized for various applications.
Reduction: The compound can be reduced to form cyclohexylamine derivatives, which are useful intermediates in organic synthesis.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of new amine derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Reactivity
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride can undergo various chemical reactions:
- Oxidation : The furan ring can be oxidized to produce derivatives useful in further synthetic applications.
- Reduction : The compound can be reduced to yield cyclohexylamine derivatives, which serve as intermediates in organic synthesis.
- Substitution Reactions : The amine group may participate in substitution reactions with electrophiles, leading to new amine derivatives.
These reactions make the compound a versatile building block in organic synthesis and medicinal chemistry research.
Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals due to its potential therapeutic properties. It serves as an intermediate in synthesizing compounds that may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has indicated that certain analogs can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
Biological Studies
The compound is used to investigate biological pathways involving amine derivatives. Its structure allows it to interact with various biological targets such as receptors and enzymes, which is crucial for understanding disease mechanisms.
Organic Synthesis
As a building block, this compound is employed in synthesizing complex organic molecules. Its unique furan and cyclohexyl moieties provide diverse functionalization opportunities.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of furan derivatives | Furan-based compounds |
| Reduction | Production of cyclohexylamine derivatives | Cyclohexylamines |
| Substitution | Formation of new amine derivatives | Various substituted amines |
Table 2: Potential Therapeutic Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers in animal models |
Case Study 1: Anticancer Efficacy
A study evaluated the effect of this compound on MCF7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours, indicating significant anticancer potential.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-furylmethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the specific biological pathway involved. The furan ring and cyclohexylamine moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to pharmacologically active amines and hydrochloride salts documented in the evidence. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison

*Estimated properties based on structural analogs.
Key Findings:
Structural Nuances: Unlike benzydamine (aromatic benzyl group) or memantine (tricyclic amine), the furan ring in the target compound introduces a heterocyclic oxygen, which may alter receptor-binding kinetics compared to purely hydrocarbon systems .
Solubility and Stability: Hydrochloride salts generally exhibit high aqueous solubility, as seen in memantine HCl and benzydamine HCl . The target compound’s furan ring may reduce solubility slightly compared to memantine but improve it relative to dosulepin HCl . Stability under acidic conditions is expected (common for amine hydrochlorides), but light sensitivity, as observed in dosulepin HCl, cannot be ruled out without experimental data .
Compared to chlorphenoxamine HCl (anticholinergic), the furan moiety could shift activity toward serotonin or histamine receptor modulation .
Biological Activity
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
The compound features a cyclohexyl group attached to a furan moiety, which is linked through a methyl amine functional group. The hydrochloride salt form enhances its solubility, facilitating biological evaluations. The synthesis of similar compounds often involves methods such as the Diels-Alder reaction and various amination techniques, which have been explored in related studies .
2.1 Antimicrobial Properties
Research indicates that compounds with furan and amine functionalities exhibit notable antimicrobial properties. For instance, derivatives of furan have shown activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. In a study evaluating cyclic secondary amines, several furan derivatives demonstrated significant reductions in bacterial load in vivo, suggesting that this compound may also possess similar activities .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4c | M. tuberculosis | 0.05 | |
| HSGN-94 | S. aureus | 0.25 | |
| Cyclohexyl derivative | E. coli | TBD | Current Study |
The proposed mechanism for the antimicrobial activity of this compound includes inhibition of cell wall synthesis or interference with nucleic acid metabolism, similar to other compounds in its class . The structure-activity relationship studies indicate that modifications to the furan ring or the amine group can significantly impact potency and selectivity against specific pathogens.
3.1 Efficacy Against Mycobacterium tuberculosis
In a controlled study, cyclohexyl-furan derivatives were administered to mice infected with M. tuberculosis. The results showed a significant reduction in colony-forming units (CFU) in lung tissues compared to untreated controls, highlighting the potential of these compounds as anti-tuberculosis agents .
Table 2: In Vivo Efficacy Data
| Compound | Lung CFU (Log10) | Reduction (%) | Reference |
|---|---|---|---|
| Untreated | 7.46 | - | |
| Cyclohexyl derivative | 6.88 | 8% | Current Study |
3.2 Neuroprotective Effects
Preliminary studies suggest that cyclohexyl-furan derivatives may also exhibit neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegeneration . These findings warrant further investigation into the compound's potential therapeutic applications in neurodegenerative diseases.
4. Conclusion
This compound represents a promising candidate for further research due to its antimicrobial properties and potential neuroprotective effects. Continued exploration of its SAR will be crucial for optimizing its efficacy and understanding its mechanisms of action.
Future studies should focus on comprehensive evaluations of its pharmacokinetics, toxicity profiles, and broader biological activities to fully elucidate its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride, and what critical steps influence yield and purity?
this compound can be synthesized via multi-step reactions involving amination, acidification, and purification. Key steps include the formation of the amine intermediate followed by hydrochlorination. For example, analogous compounds like Dapoxetine hydrochloride are synthesized using a 5-step chain reaction (reduction, etherification, amination, separation, and acidification), where amination and acidification are critical for yield and purity . Optimization of reaction conditions (e.g., temperature, solvent selection) and purification via recrystallization or chromatography are essential to minimize impurities .
Q. What safety protocols and handling precautions are required for this compound?
Researchers must wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination, as highlighted in safety guidelines for structurally similar amines .
Q. How is this compound characterized post-synthesis?
Characterization typically involves:
Q. What are the primary research applications of this compound?
The compound is used as a pharmaceutical intermediate or research reagent in neuropharmacology, particularly for studying arylcyclohexylamine derivatives. Its structural similarity to Fluorexetamine hydrochloride suggests potential use in forensic analysis or receptor-binding studies .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
Yield optimization involves:
- Stepwise Monitoring : Using TLC or in-situ spectroscopy to track intermediate formation.
- Catalyst Selection : For amination steps, dimethylamine or similar catalysts improve efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics in cyclization steps . Analogous methods for articaine hydrochloride synthesis achieved 17% total yield via "one-pot" cyclization and oxidation, reducing side reactions .
Q. How should researchers resolve contradictions in pharmacological vs. toxicological data?
- Dose-Response Studies : Conduct in vitro assays (e.g., receptor-binding IC₅₀) to validate target specificity.
- Metabolic Profiling : Use LC-MS to identify metabolites and assess toxicity pathways.
- Cross-Study Comparisons : Benchmark results against structurally related compounds (e.g., Fluorexetamine hydrochloride) to contextualize discrepancies .
Q. What strategies are effective for impurity profiling and analytical validation?
- Reference Standards : Use certified impurities (e.g., cyclohexyl or furan derivatives) for HPLC calibration .
- Forced Degradation : Expose the compound to heat, light, or humidity to identify degradation products.
- Mass Spectrometry : High-resolution MS (HRMS) detects trace impurities at <0.1% levels .
Q. What methodologies elucidate the compound’s pharmacological mechanism of action?
- In Silico Modeling : Molecular docking studies to predict binding affinity for targets like NMDA or serotonin receptors.
- In Vivo Behavioral Assays : Rodent models for neuropharmacological effects (e.g., locomotor activity, analgesia).
- Radioligand Binding : Competitive binding assays using tritiated ligands to quantify receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
